N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Overview
Description
N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is a useful research compound. Its molecular formula is C19H23N3O and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.184112366 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytokinin Activity and Plant Growth
- Cytokinin Activity : Urea derivatives, including N-phenyl-N'-(4-pyridyl)urea derivatives, have shown significant cytokinin activity, promoting cell division and differentiation in plants. Such compounds are utilized in agricultural research to enhance crop yield and quality by modulating plant growth and development (Takahashi et al., 1978).
Pharmacological Research
- Central Nervous System Agents : A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, similar in structure to the query compound, have been identified to demonstrate anxiolytic and muscle-relaxant properties, indicating potential applications in the development of new therapeutic agents for CNS disorders (Rasmussen et al., 1978).
Materials Science
- Self-Healing Elastomers : Research into aromatic disulfide metathesis has led to the development of self-healing poly(urea-urethane) elastomers, showcasing the potential of urea derivatives in creating advanced materials with applications in various industries, from automotive to consumer electronics (Rekondo et al., 2014).
Environmental Impact
- Soil Microbial Communities : The impact of phenylurea herbicides on soil microbial communities has been studied, highlighting the environmental considerations of using urea derivatives in agriculture. Such research is crucial for understanding the ecological effects of chemical agents and developing sustainable agricultural practices (El Fantroussi et al., 1999).
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-4-8-17(9-5-15)20-19(23)21-18-10-6-16(7-11-18)14-22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJBYINOOLPPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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